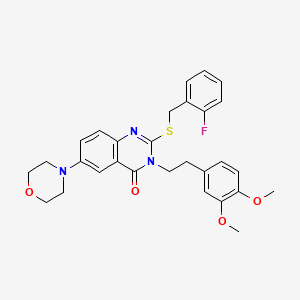
3-(3,4-dimethoxyphenethyl)-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenethyl)-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H30FN3O4S and its molecular weight is 535.63. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenethyl)-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenethyl)-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticonvulsant Activities
A study on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, revealed antimicrobial and anticonvulsant activities. These compounds showed broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi. Some derivatives demonstrated potent anticonvulsant activity, indicating potential applications in treating infections and seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of quinazolinone derivatives has contributed significantly to understanding their potential applications. One study highlighted the synthesis of a compound structurally similar to flumorph, a fungicide, providing insights into its potential utility in agricultural applications (Chai & Liu, 2011).
Intermolecular Interactions
Research on 1,2,4-triazole derivatives, including fluoro derivatives, revealed the presence of various intermolecular interactions. These interactions, studied through crystal structures, thermal techniques, and quantum mechanical calculations, provide a foundation for designing molecules with targeted biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Antihypertensive Agent Analysis
The compound DFMQ-19, an analogue of 3-benzylquinazolin-4(3H)-ones, has been studied for its potential as an antihypertensive agent. A developed HPLC method for determining DFMQ-19 in plasma facilitated pharmacokinetic studies, indicating its oral bioavailability and potential therapeutic applications (Chang et al., 2016).
Antioxidant Studies
Quinazolin derivatives have been synthesized and evaluated for their antioxidant potential. Some compounds exhibited significant scavenging capacity against radicals, demonstrating their potential as antioxidants (Al-azawi, 2016).
Antifungal Activity
A study on novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives revealed their antifungal activities. These compounds showed high inhibitory effects on various fungi, indicating their potential application in antifungal treatments (Xu et al., 2007).
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30FN3O4S/c1-35-26-10-7-20(17-27(26)36-2)11-12-33-28(34)23-18-22(32-13-15-37-16-14-32)8-9-25(23)31-29(33)38-19-21-5-3-4-6-24(21)30/h3-10,17-18H,11-16,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXDILGNADGEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=CC=C5F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-3-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2794530.png)
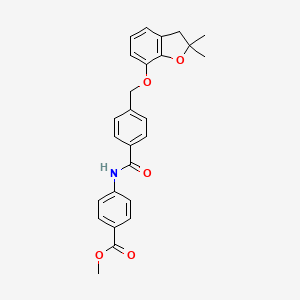
![(1S,2S,6R,7S)-4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decan-1-amine;hydrochloride](/img/structure/B2794533.png)
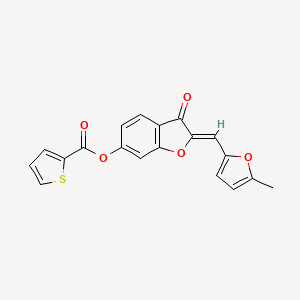
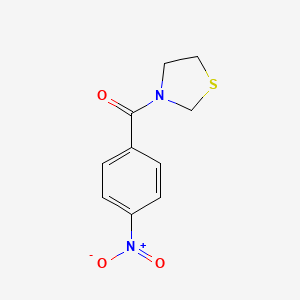
![2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2794539.png)
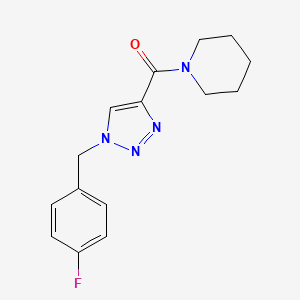

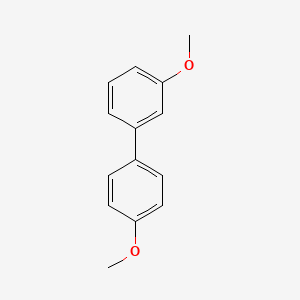
![N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794544.png)
![7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2794548.png)
![1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2794549.png)
![1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2794550.png)
